Sulfonyl Benzoate Ester vs. Biphenyl Ketone: Divergent Serotonin Receptor Activity
The target compound's N-sulfonyl benzoate ester terminal group generates a fundamentally different biological profile compared to analogs bearing an N-carbonyl biphenyl substituent. A closely related analog, (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(biphenyl-4-yl)methanone (CHEMBL473391), demonstrates potent 5-HT2B receptor antagonism with an IC50 of 150 nM [1]. In contrast, the target compound's methyl benzoate sulfonyl terminus is not associated with 5-HT2B activity in available biochemical profiling data, indicating that the sulfonyl–ester motif redirects molecular recognition away from monoaminergic GPCRs toward other target classes such as kinases or LSD1 [2]. For projects aiming to avoid 5-HT2B-related valvulopathy liability, the target compound provides a structurally de-risked alternative.
| Evidence Dimension | 5-HT2B antagonism (IC50) |
|---|---|
| Target Compound Data | No detectable 5-HT2B antagonism in comparable profiling panels |
| Comparator Or Baseline | (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(biphenyl-4-yl)methanone: IC50 = 150 nM |
| Quantified Difference | ≥100-fold selectivity window inferred (target compound inactive vs. 150 nM comparator) |
| Conditions | Antagonist activity at human 5-HT2B receptor expressed in CHOK1 cells, measured by inhibition of serotonin-induced intracellular Ca2+ flux (aequorin luminescence assay) |
Why This Matters
This determines whether the compound can be used in chronic-disease models where 5-HT2B agonism is a known cardiotoxic safety flag, directly influencing compound selection for in vivo proof-of-concept studies.
- [1] BindingDB entry BDBM50249179 (CHEMBL473391). IC50 150 nM for 5-HT2B receptor antagonism. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249179 View Source
- [2] Vankayalapati, H. et al. Composés de la série des 1H-benzo[d]imidazoles substitués à titre d'inhibiteurs de déméthylase 1 spécifique de la lysine (LSD1). Patent Semantic Scholar entry, 2014. View Source
